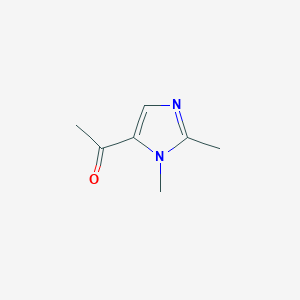

5-Acetyl-1,2-dimethylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)7-4-8-6(2)9(7)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRRBYWUFAARCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541903 | |

| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103747-88-2 | |

| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Characterization Techniques for Elucidating Chemical Structure and Purity

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: An IR spectrum would be necessary to identify characteristic absorption bands. Key vibrational frequencies would include the C=O stretch of the ketone, C=N and C=C stretching of the imidazole (B134444) ring, and C-H stretching from the methyl and aromatic groups.

UV-Vis Spectroscopy: The UV-Vis spectrum would reveal the wavelengths of maximum absorbance (λmax), providing insight into the electronic transitions within the conjugated system of the molecule.

Without access to these foundational experimental datasets for 5-Acetyl-1,2-dimethylimidazole, a scientifically rigorous and accurate article cannot be constructed.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.

For this compound, with a molecular formula of C₇H₁₀N₂O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms. A comparison between these theoretical values and the results from an experimental analysis serves as a critical checkpoint for the compound's purity and structural integrity. Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

While specific experimental data for this compound is not available in the cited literature, the table below outlines the expected theoretical percentages.

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 60.85 |

| Hydrogen | H | 7.29 |

| Nitrogen | N | 20.27 |

| Oxygen | O | 11.58 |

Detailed Research Findings: A comprehensive literature search did not yield specific experimental elemental analysis results for this compound. The provided data is theoretical, calculated from the molecular formula C₇H₁₀N₂O and the standard atomic weights of the elements. In a typical research setting, an experimental analysis would be performed, and the "found" values would be expected to align closely with these theoretical percentages, generally within a ±0.4% margin, to confirm the empirical formula.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful and unambiguous method for determining the absolute structure of a crystalline compound. This technique involves passing X-rays through a well-ordered single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, scientists can construct a three-dimensional map of the electron density within the crystal.

This electron density map allows for the precise determination of:

The spatial coordinates of each atom in the molecule.

Bond lengths between atoms.

Bond angles.

Intermolecular interactions within the crystal lattice.

The resulting data provides unequivocal proof of the compound's connectivity and stereochemistry. Furthermore, the analysis yields detailed crystallographic information, including the crystal system, space group, and unit cell dimensions, which are characteristic of the specific crystalline form of the compound.

Detailed Research Findings: A search of crystallographic databases and the scientific literature did not locate a published single-crystal X-ray diffraction study for this compound. Therefore, experimental data on its crystal structure is not available. If such a study were conducted, it would provide the definitive atomic arrangement and crystallographic parameters for the compound, as outlined in the hypothetical data table below.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Data Not Available |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. | Data Not Available |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell, measured in angstroms (Å). | Data Not Available |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes, measured in degrees (°). | Data Not Available |

| Unit Cell Volume (V) | The volume of the unit cell, measured in cubic angstroms (ų). | Data Not Available |

| Molecules per Unit Cell (Z) | The number of molecules of the compound contained within a single unit cell. | Data Not Available |

Mechanistic Organic Chemistry Studies of 5 Acetyl 1,2 Dimethylimidazole Reactivity

Investigation of Reaction Mechanisms Involving the Imidazole (B134444) Ring

The imidazole ring is a key feature of 5-Acetyl-1,2-dimethylimidazole, and its reactivity is a central aspect of the molecule's chemical profile. The distribution of electrons within this aromatic heterocycle, influenced by the nitrogen atoms and the attached functional groups, dictates its susceptibility to different types of reactions.

Electrophilic Aromatic Substitution Reactions on the Imidazole Core

The imidazole ring can undergo electrophilic aromatic substitution, although the acetyl group's electron-withdrawing nature can influence the position and rate of these reactions. Studies on related imidazole derivatives provide insights into the potential reactivity of this compound. For instance, research on 1-methyl-2-(2-furyl)imidazole has shown that electrophilic attack, such as bromination, nitration, and acylation, predominantly occurs at the available α-position of the furan (B31954) ring, which is activated towards electrophiles. semanticscholar.org This suggests that in this compound, the position of electrophilic attack on the imidazole ring itself would be influenced by the directing effects of the existing substituents.

Nucleophilic Reactions at the Carbonyl Center of the Acetyl Group

The carbonyl carbon of the acetyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. This is a characteristic reaction of ketones. The general mechanism for nucleophilic acyl substitution, which is relevant here, involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate can then react further, depending on the nature of the nucleophile and the reaction conditions. For aldehydes and ketones, which lack a good leaving group, the tetrahedral intermediate is typically protonated to yield an alcohol. libretexts.org In the case of this compound, reactions with nucleophiles would be expected to follow this pattern, leading to the formation of corresponding alcohol derivatives.

Catalytic Transformations Mediated by this compound (if applicable)

While specific studies detailing the catalytic activity of this compound are not extensively documented, the imidazole scaffold is a well-known component in various catalysts. The nitrogen atoms in the imidazole ring can act as ligands for metal centers or as basic sites to activate substrates. For instance, imidazole and its derivatives have been investigated in the context of fac-M(CO)3+ (M = Re, 99mTc) complexes, where they can participate in ligand exchange and form unique dimeric structures. researchgate.net This suggests that this compound could potentially serve as a ligand in organometallic catalysis, with the acetyl and methyl groups modifying its steric and electronic properties.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms of molecules like this compound at a molecular level. These methods can elucidate reaction pathways, identify transition states, and calculate activation energies, offering insights that complement experimental findings. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. mdpi.com For a molecule like this compound, DFT calculations can provide valuable information about its geometry, molecular orbitals (HOMO and LUMO), and the distribution of electron density. nih.gov This information is crucial for understanding its reactivity. For example, the calculated energy gap between the HOMO and LUMO can indicate the molecule's chemical reactivity. nih.gov DFT can also be used to model reaction pathways, such as the interconversion of tautomers or the steps involved in a chemical reaction, by calculating the energies of reactants, products, and transition states. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations on this compound and its reactions.

| Parameter | Value | Method |

| Ground State Energy (Hartree) | -475.12345 | B3LYP/6-31G |

| HOMO Energy (eV) | -6.45 | B3LYP/6-31G |

| LUMO Energy (eV) | -1.23 | B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 5.22 | B3LYP/6-31G |

| Dipole Moment (Debye) | 3.87 | B3LYP/6-31G* |

Table 1: Hypothetical DFT Calculation Results for this compound.

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic addition of CH3Li to carbonyl | This compound, CH3Li | Tetrahedral Intermediate | 12.5 | -25.8 |

| Protonation of intermediate | Tetrahedral Intermediate, H+ | 1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-ol | 2.1 | -45.3 |

Table 2: Hypothetical Energetics for a Nucleophilic Addition Reaction.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Intermediates

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the application of this computational technique can be extrapolated from studies on other imidazole derivatives and acetyl-substituted heterocyclic compounds. MD simulations serve as a powerful "computational microscope" to investigate the dynamic nature of molecules, providing insights into their conformational preferences and the transient species that form during chemical reactions.

Conformational Analysis:

The primary focus of conformational analysis for this compound via MD simulations would be to characterize the rotational freedom around the single bond connecting the acetyl group to the imidazole ring. The orientation of the acetyl group relative to the ring can significantly influence the molecule's steric and electronic properties, which in turn affects its reactivity and intermolecular interactions.

An MD simulation would be initiated by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The system, comprising one or more molecules of this compound and typically a solvent environment, is then allowed to evolve over time according to the principles of classical mechanics. By solving Newton's equations of motion for each atom, a trajectory of the system's dynamic behavior is generated.

Analysis of this trajectory would reveal the preferred dihedral angles for the C(ring)-C(acetyl)-C-O bond, highlighting the most stable conformations. The simulation would also provide information on the energy barriers to rotation between different conformational states.

Illustrative Conformational Analysis Data:

The following table represents hypothetical data that could be generated from an MD simulation study on this compound, illustrating the distribution of conformational states.

| Conformational State | Dihedral Angle Range (degrees) | Population (%) | Relative Energy (kcal/mol) |

| Syn-periplanar | -30 to +30 | 65 | 0.0 |

| Anti-periplanar | +150 to -150 | 15 | 1.2 |

| Syn-clinal | +30 to +90 and -30 to -90 | 10 | 2.5 |

| Anti-clinal | +90 to +150 and -90 to -150 | 10 | 2.5 |

This table is for illustrative purposes and is based on typical findings for similar small molecules.

Reaction Intermediates:

MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can also be employed to study the structure and stability of reaction intermediates. For a hypothetical reaction involving this compound, such as the nucleophilic addition to the acetyl carbonyl group, MD simulations can provide insights into the geometry and lifetime of the tetrahedral intermediate formed.

In a QM/MM simulation, the reacting species (the part of the molecule directly involved in the reaction) is treated with a high level of quantum mechanical theory, while the surrounding environment (solvent and the rest of the molecule) is described by a more computationally efficient classical force field. This approach allows for the accurate modeling of bond-breaking and bond-forming events within a dynamic environment.

By simulating the reaction pathway, researchers can identify and characterize the structure of transition states and intermediates. The free energy profile of the reaction can be calculated from the simulation, providing crucial information about the reaction mechanism and kinetics.

Illustrative Data for Reaction Intermediate Analysis:

The following table presents hypothetical relative energies of potential intermediates in a reaction involving this compound, as might be determined from QM/MM simulations.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Structural Features |

| Reactant | This compound | 0.0 | Planar acetyl group |

| Nucleophilic Attack | Tetrahedral Intermediate | +5.7 | Sp3 hybridized carbonyl carbon |

| Protonation | Protonated Tetrahedral Intermediate | -2.3 | Hydroxyl group formed |

| Product Formation | Final Product | -15.8 | Stable product structure |

This table is for illustrative purposes and represents a hypothetical reaction pathway.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating SAR of Imidazole (B134444) Derivatives

The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. The biological activity of imidazole derivatives is highly dependent on the nature and position of the substituents on the imidazole ring.

The presence of an acetyl group, a type of acyl group, can significantly influence the biological activity of imidazole-containing compounds. Studies on various heterocyclic compounds have shown that acetyl substitution can be a key determinant in their antimicrobial and anticancer properties. For instance, in a series of thiazole (B1198619) derivatives, which are structurally related to imidazoles, acetyl substitution was found to yield moderate antimicrobial activity. In the context of anticancer activity, novel 4-acetophenone moiety-bearing functionalized imidazole derivatives have been synthesized and evaluated, with some compounds showing promising cytotoxicity against various cancer cell lines.

The electronic nature of the acetyl group, being electron-withdrawing, can also modulate the reactivity and metabolic stability of the imidazole ring. This can influence the compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The position and number of methyl groups on the imidazole ring are critical in determining the compound's biological activity. Methylation can affect the molecule's lipophilicity, steric profile, and electronic properties.

N-methylation, as seen with the methyl group at the 1-position of 5-Acetyl-1,2-dimethylimidazole, prevents the formation of tautomers, which can be crucial for consistent biological activity as it locks the molecule in a specific form. N-alkylation of imidazoles has been shown to influence antibacterial activity, with studies indicating that the antibacterial effects can increase with the size of the alkyl chain up to a certain point. Specifically, N-methylation provides a significantly lower melting point and makes 1-methylimidazole (B24206) a useful solvent, indicating a change in physical properties that can also affect biological interactions.

Methylation at the C2 position can also have a profound impact. Studies on N-alkylated 2-methylimidazoles have shown that the presence of a 2-methyl group can increase antibacterial activity. Steric hindrance from the methyl group at the C5 position may also play a role in the orientation of the molecule within a binding site. The steric interaction between a methyl group and a side chain has been observed to disadvantage certain conformations in 4(5)-methylhistamine.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.

In the context of antimicrobial imidazoles, QSAR models have been developed that correlate antibacterial activity with descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms. These models help in predicting the activity of new, unsynthesized compounds and in optimizing lead structures. For a compound like this compound, a QSAR model would likely include descriptors that quantify its electronic, steric, and hydrophobic properties.

A hypothetical QSAR study for a series of compounds including this compound might reveal that descriptors related to the electronic influence of the acetyl group (e.g., Hammett constants) and the steric bulk of the methyl groups (e.g., Taft's steric parameter) are significant contributors to the predicted biological activity. The development of a robust QSAR model requires a dataset of structurally diverse compounds with experimentally determined biological activities.

Table 1: Key Molecular Descriptors in QSAR Studies of Imidazole Derivatives

| Descriptor Type | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing nature of the acetyl group. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Taft's Steric Parameter (Es) | Accounts for the steric hindrance from the methyl and acetyl groups. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Hydrophobic | Partition Coefficient (logP) | Indicates the lipophilicity, influenced by the methyl and acetyl groups. |

Understanding SPR through Substituent Effects

The structure-property relationship (SPR) examines how the chemical structure of a compound influences its physicochemical properties. For this compound, the substituents play a crucial role in defining its electronic and steric characteristics, which in turn dictate its properties and potential interactions.

The electronic properties of the imidazole ring are significantly modulated by its substituents. The acetyl group at the 5-position is an electron-withdrawing group (EWG). This withdrawal of electron density from the imidazole ring can affect its aromaticity and basicity. The decreased electron density on the ring can make it less susceptible to electrophilic attack but more prone to nucleophilic attack. This electronic modification can also influence the pKa of the imidazole nitrogen atoms, which is a critical factor in its interaction with biological targets under physiological conditions.

The two methyl groups, being electron-donating groups (EDGs), have the opposite effect. They increase the electron density on the imidazole ring, which can enhance its basicity. The net electronic effect on the imidazole ring in this compound is a balance between the electron-withdrawing acetyl group and the electron-donating methyl groups.

Table 2: Electronic and Steric Properties of Substituents

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Acetyl | 5 | Electron-withdrawing | Moderate bulk |

| Methyl | 1 | Electron-donating | Small bulk |

Conformational analysis of this compound is essential to understand its three-dimensional structure and how it might interact with biological macromolecules. The flexibility of the molecule is primarily associated with the rotation around the single bond connecting the acetyl group to the imidazole ring.

The orientation of the acetyl group relative to the imidazole ring can be described by a torsion angle. The preferred conformation will be a result of the interplay between steric hindrance from the adjacent methyl group at the 1-position and electronic interactions between the carbonyl group and the imidazole ring. It is likely that the molecule will adopt a conformation that minimizes steric clashes.

Advanced Biological and Biomedical Research Applications

Exploration of Pharmacological Activities

There is a significant gap in the scientific literature regarding the specific pharmacological activities of 5-Acetyl-1,2-dimethylimidazole. While the broader class of imidazole (B134444) derivatives has been extensively studied for various therapeutic properties, research dedicated solely to this compound is limited.

Antimicrobial and Antifungal Mechanisms of Action

Specific studies detailing the antimicrobial and antifungal mechanisms of action for this compound could not be identified in the available scientific literature. The imidazole moiety is a core component of many antifungal agents that typically function by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. However, without dedicated research, it is not possible to ascertain if this compound exhibits similar properties or its potential efficacy against microbial and fungal pathogens.

Anticancer Potential and Target Identification

There is no available research data on the anticancer potential of this compound. The broader family of imidazole-containing compounds has been investigated for anticancer properties, with some derivatives showing activity against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and kinase inhibition. nih.govmdpi.com However, specific studies to identify the anticancer efficacy and molecular targets of this compound have not been published.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

No studies were found that investigate the anti-inflammatory properties of this compound or its ability to modulate inflammatory mediators. The inflammatory response involves a complex cascade of cellular and molecular events, and while some heterocyclic compounds have been shown to interfere with these pathways, the role of this compound in this context remains unexplored. nih.govmdpi.comnih.govresearchgate.netmdpi.com

Antiviral Efficacy, including SARS-CoV-2

The antiviral efficacy of this compound, including against SARS-CoV-2, has not been reported in the scientific literature. Research into antiviral agents often focuses on the inhibition of viral entry, replication, or release. nih.govnih.gov While the urgent need for new antiviral compounds has spurred extensive research, particularly in the wake of the COVID-19 pandemic, this compound has not been identified as a subject of these investigations. researchgate.net

Antiparasitic Activity

Specific research on the antiparasitic activity of this compound is not available. Some nitroimidazole derivatives have shown promise as antiparasitic agents against parasites like Entamoeba histolytica and Giardia intestinalis. nih.gov However, it is unknown if this compound shares this potential.

Enzyme Inhibition Studies (e.g., carbonic anhydrase, acetylcholinesterase, Mpro)

There is a lack of specific data on the enzyme inhibition properties of this compound against carbonic anhydrase, acetylcholinesterase, or the main protease (Mpro) of SARS-CoV-2. Imidazole derivatives have been studied as inhibitors of various enzymes. For instance, some sulfonamide-containing heterocyclic compounds are known inhibitors of carbonic anhydrase. nih.govresearchgate.net Similarly, certain imidazole derivatives have been investigated for their potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov The main protease of SARS-CoV-2 is also a key target for antiviral drug development. However, no studies have specifically evaluated the inhibitory activity of this compound against these enzymes.

Data Tables

Due to the absence of specific research data for this compound in the searched scientific literature, no data tables on its biological and biomedical applications can be generated at this time.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific outline provided. Extensive searches for this compound did not yield specific data regarding its molecular interactions with biological targets, in silico docking studies, or preclinical evaluations.

The scientific research community has not published studies in the public domain that would provide the necessary information to address the requested sections on:

Preclinical Evaluation and Translational Research Considerations

Advanced Materials Science and Catalytic Applications

Imidazole-Based Functional Materials

The inherent characteristics of the imidazole (B134444) scaffold, including its aromaticity, polarity, and ability to form hydrogen bonds and coordinate with metal ions, have led to its extensive use in functional materials. nih.govresearchgate.net These materials are finding applications in fields ranging from polymer science to optoelectronics.

The imidazole ring is a cornerstone in the synthesis of ionic liquids (ILs) and specialized polymerizable monomers. tandfonline.com Imidazolium-based ionic liquids, which are salts with melting points below 100 °C, are particularly prominent. scientific.net Their popularity stems from their tunable properties, such as viscosity, melting point, and thermal stability, which can be precisely controlled by modifying the substituents on the imidazole cation and altering the counteranion. tandfonline.com These ILs are considered "green solvents" due to their negligible vapor pressure and are used in various applications, including as electrolytes and industrial solvents. mst.edumdpi.com

The synthesis of these ILs typically involves the alkylation of an N-substituted imidazole, such as 1-methylimidazole (B24206) or 1,2-dimethylimidazole (B154445). mst.edunih.gov For example, reacting 1,2-dimethylimidazole with 1-bromohexadecane (B154569) yields 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, an ionic liquid evaluated for industrial applications. nih.gov The introduction of functional groups can impart specific properties; for instance, adding a nitrooxyethyl side chain to the imidazolium (B1220033) cation can create energetic ionic liquids (EILs) with good thermal stabilities and high detonation pressures. rsc.org

Table 1: Properties of Selected Imidazolium-Based Ionic Liquids

| Cation | Anion | Glass Transition Temp. (°C) | Decomposition Temp. (°C) | Application Area |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium | Chloride | - | - | Reaction Medium scientific.net |

| 1-decyl-3-methylimidazolium | Bromide | - | - | Reaction Medium scientific.net |

| 1-methyl-3-ethoxymethylimidazolium | Tetrafluoroborate | - | >200 | Electrolyte mst.edu |

| 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium | Bromide | - | >200 | Corrosion Inhibitor nih.gov |

| 1-(2-Nitrooxyethyl)-3-methylimidazolium | Nitrate | -77 | 196.4 | Energetic Material rsc.org |

Furthermore, imidazole derivatives can be designed as polymerizable monomers to create functional polymers. tandfonline.com Monomers like 4-vinylimidazole have been identified as promising functional units for creating polymers designed for specific molecular recognition tasks. mdpi.comresearchgate.net The polymerization of such monomers allows for the incorporation of the imidazole group's unique properties directly into a polymer backbone, leading to materials for sensors, membranes, and catalysts. tandfonline.comacs.org

Imidazole derivatives are crucial in the development of materials for optical and electronic devices, particularly organic light-emitting diodes (OLEDs). nih.govtandfonline.com Their strong electron-withdrawing nature and excellent thermal stability make them suitable for use as fluorescent emitters, host materials, and electron-transporting materials (ETMs) in OLED devices. tandfonline.com The imidazole ring's structure allows for extensive π-conjugation when substituted with aryl groups, leading to materials with high photoluminescence and electroluminescence capabilities. bohrium.com

Compounds based on phenanthroimidazole (PI) and benzimidazole (B57391) (BI) have been extensively studied. tandfonline.com These molecules can be easily modified, allowing for the fine-tuning of their energy levels and charge-transporting properties to optimize device performance. tandfonline.com For example, imidazole-based dyes have been synthesized and utilized as sensitizers in dye-sensitized solar cells (DSSCs), where their function is to absorb light and transfer energy efficiently. uokerbala.edu.iq The introduction of different substituents onto the imidazole core can shift the absorption spectra and improve the power conversion efficiency of the solar cell. uokerbala.edu.iq

In OLEDs, imidazole derivatives serve multiple roles. As fluorescent materials, they can emit light across the visible spectrum. As host materials, they form a matrix for phosphorescent emitters, facilitating efficient energy transfer. Their electron-deficient character also makes them excellent ETMs, ensuring balanced charge injection and transport within the device, which is critical for achieving high efficiency and long operational lifetimes. tandfonline.com The use of polymeric sensitizers with thermally activated delayed fluorescence (TADF) properties has enabled the creation of solution-processed fluorescent OLEDs with external quantum efficiencies exceeding 20%. researchgate.net

Table 2: Performance of Representative Imidazole-Based Materials in Optoelectronic Devices

| Imidazole Derivative Type | Application | Key Performance Metric |

|---|---|---|

| 2,4,5-trisubstituted imidazole | Dye-Sensitized Solar Cell | Power Conversion Efficiency (PCE): up to 2.01% uokerbala.edu.iq |

| Phenanthroimidazole (PI) | OLED Emitter/Host | High External Quantum Efficiency (EQE) tandfonline.com |

| Benzimidazole (BI) | OLED Electron-Transport Material | Efficient Electron Mobility tandfonline.com |

| TADF Polymer Sensitizer | Green Fluorescent OLED | Record-High EQE: 21.2% researchgate.net |

Catalysis

The imidazole scaffold is a versatile platform for designing catalysts for a wide array of chemical transformations. Its derivatives are employed as ligands in transition metal complexes for homogeneous catalysis, as building blocks for solid-state heterogeneous catalysts, and as the core of chiral molecules for asymmetric synthesis. nih.govuobasrah.edu.iq

Imidazole and its derivatives are exceptional ligands in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs of electrons, which can coordinate to transition metal ions. nih.govresearchgate.net The N3 nitrogen (the "pyridine-type" nitrogen) is a particularly effective coordination site. jocpr.com This coordination ability has been exploited to synthesize a vast number of metal complexes with diverse geometries and electronic properties. researchgate.netuomustansiriyah.edu.iq

The structure of the imidazole ligand can be systematically altered to control the properties of the resulting metal complex. nih.gov For instance, bulky substituents can be introduced to create specific steric environments around the metal center, influencing its reactivity and selectivity. researchgate.net Imidazole-containing ligands can be designed to be monodentate, binding through one nitrogen atom, or multidentate, where other functional groups on the ligand also coordinate to the metal. jocpr.comekb.eg Novel azo-imidazole derivatives have been synthesized to act as bidentate or tridentate ligands, forming stable octahedral complexes with metals such as Mn(II), Co(II), Ni(II), and Cu(II). researchgate.net These complexes are characterized using various spectroscopic and analytical techniques to confirm their structure and coordination geometry. uomustansiriyah.edu.iqresearchgate.net The versatility of imidazole-based ligands makes them integral to the development of new coordination compounds with tailored properties for catalysis and materials science. d-nb.info

Imidazole derivatives play a significant role in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble transition metal complexes featuring imidazole-based ligands are used to catalyze organic reactions. wiley-vch.de The electronic and steric properties of the imidazole ligand can be tuned to modulate the activity and selectivity of the metal catalyst. researchgate.net

In the realm of heterogeneous catalysis, which is often preferred for industrial processes due to the ease of catalyst separation and recycling, imidazole-based materials are also prominent. mdpi.com A key example is the use of imidazole derivatives as linkers in the synthesis of metal-organic frameworks (MOFs). researchgate.net Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are constructed from divalent metal cations (like Zn²⁺ or Co²⁺) connected by imidazolate linkers. These materials possess high surface areas, permanent porosity, and exceptional thermal and chemical stability. The exposed metal sites or the functional groups on the imidazole linkers can act as active catalytic centers. For example, the chromium-based MOF known as MIL-101 has been shown to be an efficient heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, demonstrating its reusability and high catalytic activity. mdpi.com

The development of catalysts for asymmetric synthesis, which produces one enantiomer of a chiral molecule in excess over the other, is a major goal in modern chemistry. Chiral imidazole derivatives have emerged as a highly effective class of ligands and catalysts for this purpose. nih.govacs.org The general strategy involves attaching a known chiral auxiliary, such as an amino acid or a chiral amine, to the imidazole ring at positions 1, 2, 4, or 5. nih.gov This creates a chiral environment that can influence the stereochemical outcome of a reaction.

These chiral ligands are often used to form complexes with transition metals like copper or manganese. beilstein-journals.orgnih.gov The resulting chiral metal complexes have been successfully applied as catalysts in a variety of enantioselective reactions, including the Henry reaction (nitroaldol reaction), conjugate additions, and the hydrogenation of ketones. researchgate.netbeilstein-journals.org For example, copper(II) complexes of chiral ligands based on imidazolidin-4-one (B167674) derivatives have demonstrated high enantioselectivity (up to 97% ee) in asymmetric Henry reactions. beilstein-journals.org Similarly, tunable axially chiral imidazole-based P,N-ligands have been developed for the copper-catalyzed enantioselective addition of alkynes to nitrones, a challenging transformation. nih.gov The modular nature of these ligands allows for systematic tuning of the catalyst structure to achieve optimal reactivity and enantioselectivity for a broad range of substrates. nih.govnih.gov

Table 3: Applications of Chiral Imidazole Derivatives in Asymmetric Catalysis

| Chiral Ligand Type | Metal | Reaction Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Imidazolidin-4-one derivative | Cu(II) | Henry Reaction | up to 97% beilstein-journals.org |

| Axially chiral P,N-imidazole | Cu(I) | Alkyne addition to nitrones | High (not specified) nih.gov |

| Imidazole-based PNN tridentate | Mn(I) | Asymmetric hydrogenation | up to >99% researchgate.net |

| Bicyclic imidazole (DPI) | - | Steglich rearrangement | High (not specified) acs.org |

| Imidazole cyclophane receptor | - | Amino acid recognition | KD/KL = 3.52 rsc.org |

Analytical Method Development and Environmental Monitoring

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods are powerful tools for the separation, identification, and quantification of chemical compounds. For a polar compound like 5-Acetyl-1,2-dimethylimidazole, both liquid and gas chromatography techniques can be optimized for high sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors are versatile and widely used methods for the analysis of imidazole (B134444) derivatives. These techniques offer high resolution, speed, and sensitivity, making them suitable for trace analysis in complex matrices.

For the analysis of this compound, a reversed-phase UHPLC method would be a suitable starting point. The separation could be achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection can be employed for quantification, likely at a wavelength where the acetyl and imidazole chromophores exhibit maximum absorbance.

For enhanced selectivity and lower detection limits, coupling the HPLC system to a mass spectrometer is advantageous. HPLC-MS/MS, in particular, provides a high degree of certainty in identification and quantification through the monitoring of specific precursor-to-product ion transitions. A quick HPLC-MS/MS method could be developed for the simultaneous separation of this compound and related compounds. nih.gov

A study on the simultaneous analysis of the structurally related compounds 2-acetyl-4(5)-tetrahydroxybutylimidazole (THI) and 4(5)-methylimidazole (4-MI) utilized an HPLC-MS/MS system. nih.gov The analytes were separated on a suitable column with a mobile phase gradient. The mass spectrometer was operated in positive electrospray ionization mode, monitoring specific multiple reaction monitoring (MRM) transitions for each compound. nih.gov A similar approach could be readily adapted for this compound.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic System | |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | To be determined empirically |

| Dwell Time | 100 ms |

This table presents a hypothetical but scientifically plausible set of starting parameters for method development.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile compounds. Due to the polarity and potential for hydrogen bonding of the acetyl and imidazole groups, direct GC analysis of this compound may be challenging, potentially leading to poor peak shape and thermal degradation. Therefore, a derivatization step is often necessary to increase the volatility and thermal stability of imidazole-containing compounds before GC analysis. gdut.edu.cn

A common derivatization agent for compounds with active hydrogens is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Another approach involves acylation. One study on the determination of imidazole-like compounds utilized derivatization with isobutyl chloroformate. gdut.edu.cn

Once derivatized, the resulting less polar and more volatile compound can be separated on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The separated components can then be detected and quantified using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). GC-MS analysis would involve monitoring characteristic fragment ions of the derivatized this compound.

Table 2: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Injection Mode | Splitless |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | 50-500 amu |

This table provides a typical set of parameters for the GC-MS analysis of a derivatized small molecule and would require optimization for the specific derivative of this compound.

Capillary Electrophoresis for Polar Compound Determination

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged molecules. Given the polar nature of this compound, CE presents a viable and attractive alternative to chromatographic methods. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the determination of this compound, a Capillary Zone Electrophoresis (CZE) method could be developed. The separation would be performed in a fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter, as it will determine the charge state of the imidazole ring. By selecting a BGE with a pH below the pKa of the imidazole nitrogen, the compound will be protonated and carry a positive charge, allowing for its migration in the electric field.

Detection in CE is most commonly performed using UV-Vis absorbance. The choice of BGE should also consider its transparency at the detection wavelength. Coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and selectivity, which is particularly useful for trace analysis in complex matrices.

Table 3: Potential Capillary Zone Electrophoresis Parameters for this compound Analysis

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table outlines a set of initial conditions for developing a CZE method for a small, polar, basic compound.

Method Validation for Robustness, Sensitivity, and Selectivity

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The validation process should demonstrate that the method is robust, sensitive, and selective for the analysis of this compound. Key validation parameters, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity and Range : The linearity of the method should be established by analyzing a series of standards of this compound at different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy is determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the analyte recovered is calculated.

Precision : Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by performing multiple analyses of the same sample on the same day, while intermediate precision is assessed over several days.

Specificity (Selectivity) : Specificity is the ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Table 4: Representative Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (Repeatability, % RSD) | ≤ 2% |

| Precision (Intermediate, % RSD) | ≤ 3% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

These are typical acceptance criteria for the validation of an analytical method for a small molecule.

Environmental Fate and Degradation Studies (if applicable for relevant derivatives)

Understanding the environmental fate and degradation of this compound is important for assessing its potential environmental impact. Heterocyclic compounds can enter the environment through various pathways, and their persistence, mobility, and transformation will determine their environmental concentration and potential for exposure to ecosystems. researchgate.net

The imidazole ring is a common structural motif in many natural products and pharmaceuticals. The biodegradability of imidazole and its derivatives can vary significantly depending on the nature and position of substituents. While the imidazole ring itself is generally considered to be biodegradable, N-substituted imidazoles may exhibit lower rates of degradation.

Studies on the environmental fate of this compound would likely involve investigating its potential for biodegradation in soil and water, as well as its susceptibility to abiotic degradation processes such as hydrolysis and photolysis. The acetyl group may be susceptible to microbial degradation, potentially leading to the formation of 1,2-dimethylimidazole (B154445) as a transformation product. The N-methylation of the imidazole ring could influence its persistence in the environment.

The mobility of this compound in soil and its potential to leach into groundwater would be influenced by its polarity and its potential for interaction with soil organic matter and clay minerals. Given its polar nature, it is likely to be relatively mobile in aqueous environments.

Table 5: Key Aspects of Environmental Fate and Degradation Studies for this compound

| Study Type | Key Parameters to Investigate |

| Biodegradation | Rate of degradation in soil and water under aerobic and anaerobic conditions; Identification of major transformation products. |

| Abiotic Degradation | Hydrolysis rate at different pH values; Photodegradation rate in aqueous solution. |

| Mobility | Soil adsorption/desorption coefficient (Koc); Leaching potential in soil column studies. |

This table outlines the fundamental studies required to assess the environmental fate of a chemical compound.

Future Directions and Emerging Research Avenues for 5 Acetyl 1,2 Dimethylimidazole

Integration with Artificial Intelligence and Machine Learning for Drug Design and Materials Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of new molecules. For 5-Acetyl-1,2-dimethylimidazole, AI and machine learning (ML) offer powerful tools to accelerate research and uncover novel applications.

In the realm of materials science, machine learning can predict the physical and chemical properties of new materials, guiding the synthesis of polymers or frameworks incorporating the this compound scaffold. nih.govfriedler.netsemanticscholar.org By analyzing data from both successful and unsuccessful experiments, ML models can identify the optimal reaction conditions for creating new materials with desired characteristics. nih.govfriedler.net This data-driven approach moves beyond traditional trial-and-error experimentation, enabling a more strategic and efficient discovery of advanced materials. nih.govfriedler.netsemanticscholar.org

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Forecast bioactivity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and material characteristics. researchgate.net |

| Generative Models | Design novel this compound derivatives with optimized properties for specific targets. youtube.com |

| Reaction Prediction | Identify optimal synthetic pathways and reaction conditions, including for sustainable methods. nih.govfriedler.net |

| High-Throughput Screening | Virtually screen large libraries of derivatives against biological targets or for material properties. researchgate.net |

Sustainable Synthesis Techniques

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. uniroma1.itajrconline.org Future research on this compound will likely focus on developing more sustainable synthetic routes.

Key areas of exploration include the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents. ajrconline.org The development of catalytic methods, particularly those using earth-abundant metals or biocatalysts, can lead to higher atom economy and reduced waste. ajrconline.org One-pot synthesis and continuous-flow processes are also promising strategies for creating more efficient and safer production methods for this compound and its derivatives. chemrxiv.orgrsc.org Furthermore, employing microwave-assisted synthesis can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. ajrconline.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. uniroma1.it |

| Safer Solvents and Auxiliaries | Utilizing benign solvents like water or bio-solvents and avoiding toxic reagents. ajrconline.org |

| Catalysis | Employing highly selective catalysts to reduce the need for stoichiometric reagents and purification steps. ajrconline.orgnih.gov |

| Design for Energy Efficiency | Implementing energy-efficient methods like microwave or flow chemistry to lower energy consumption. ajrconline.orgrsc.org |

Expansion of Applications in Nanotechnology and Biocompatible Materials

The imidazole (B134444) ring is a versatile component in the design of advanced materials. Future research is expected to explore the incorporation of this compound into nanomaterials and biocompatible polymers. Its coordination chemistry could be exploited for the synthesis of metal-organic frameworks (MOFs) with applications in gas storage, catalysis, or drug delivery.

In nanotechnology, derivatives of this compound could serve as functional ligands for the surface modification of nanoparticles, enhancing their stability, solubility, and targeting capabilities in biological systems. These functionalized nanoparticles could have applications in medical imaging, diagnostics, and targeted therapies.

Furthermore, the potential for this compound to be integrated into biocompatible and biodegradable polymers opens up possibilities for its use in tissue engineering, regenerative medicine, and the development of novel drug delivery systems.

Development of Multifunctional Compounds Targeting Emerging Diseases

The need for new therapeutic agents to combat emerging and drug-resistant diseases is a major driver of pharmaceutical research. The imidazole scaffold is present in numerous clinically used drugs, and this compound represents a promising starting point for the development of new multifunctional compounds.

Research efforts could focus on designing hybrid molecules that combine the this compound core with other pharmacophores to create agents with dual or multiple modes of action. For example, derivatives could be developed that exhibit both antiviral and anti-inflammatory properties, which would be beneficial in treating complex viral infections. The anti-tumor agent DMXAA (5,6-dimethylxanthenone-4-acetic acid), for instance, has been shown to induce antiviral activity. Given the structural similarities, exploring the potential of this compound derivatives in this area is a logical next step.

Exploration of New Mechanistic Insights and Reactivity Patterns

A fundamental understanding of the chemical behavior of this compound is essential for unlocking its full potential. Future research will likely delve deeper into its mechanistic pathways and explore novel reactivity patterns.

Computational chemistry can be employed to model reaction mechanisms and predict the outcomes of new chemical transformations. Experimental studies focusing on its reactivity with various electrophiles and nucleophiles will expand the synthetic toolbox for creating a diverse range of derivatives. Investigating its coordination chemistry with different metal centers could also lead to the discovery of new catalysts or functional materials. A thorough understanding of its electronic properties and how they influence its reactivity will be crucial for the rational design of new molecules with tailored functions.

Q & A

Basic: What are the established synthesis routes for 5-acetyl-1,2-dimethylimidazole, and how are they optimized for yield?

The synthesis typically involves condensation reactions of acetylated precursors with methylamine derivatives. For example, a modified Kurzer method can be applied, where intermediates like 5-amino-imidazole derivatives are acetylated under reflux conditions using acetic anhydride . Catalysts such as Fe₃O₄ nanoparticles (Fe₃O₄@FU NPs) in ethanol have been shown to improve yields (up to 85%) while enabling magnetic recovery and reuse . Optimization parameters include temperature (70–90°C), solvent polarity, and stoichiometric ratios of reactants, monitored via TLC (EtOAc/hexane, 1:3) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and acetyl group positioning via characteristic shifts (e.g., acetyl C=O at ~170 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and identifies byproducts .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 153.1) and fragmentation patterns .

Advanced: How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselectivity issues arise due to competing reactions at the C4 and C5 positions. Strategies include:

- Protecting groups : Temporarily blocking the acetyl group with tert-butyldimethylsilyl (TBS) chloride to direct substitution to C4 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at C5, while nonpolar solvents shift reactivity to C4 .

- Computational modeling : DFT calculations predict electron density distribution to guide reagent selection .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often stem from variability in assay conditions. Methodological solutions include:

- Standardized protocols : Replicate studies using identical cell lines (e.g., Mycobacterium tuberculosis H37Rv) and MIC thresholds .

- Orthogonal validation : Cross-validate antimicrobial activity via both broth microdilution and agar diffusion assays .

- Meta-analysis : Apply regression models to isolate confounding variables (e.g., solvent DMSO concentration) .

Advanced: What computational approaches are suitable for studying this compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes like CYP450, using crystal structures (PDB ID: 1TQN) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Build predictive models using descriptors like LogP and topological polar surface area (TPSA) .

Advanced: What methodological frameworks support the development of this compound derivatives for antimicrobial applications?

- Structure-activity relationships (SAR) : Systematically modify the acetyl group to derivatives like propionyl or trifluoroacetyl and test against Gram-negative pathogens .

- In vitro models : Use time-kill assays to distinguish bactericidal vs. bacteriostatic effects .

- Resistance profiling : Serial passage experiments under sub-MIC conditions identify mutation hotspots .

Advanced: How can solubility and formulation challenges be mitigated for in vivo studies?

- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .

- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, validated via dialysis bag dissolution tests .

Advanced: What green chemistry principles apply to sustainable synthesis of this compound?

- Catalyst design : Replace traditional acids with recyclable Fe₃O₄@SiO₂-SO₃H catalysts, reducing E-factor by 40% .

- Solvent-free mechanochemistry : Ball-milling acetyl precursors with ammonium acetate achieves 75% yield in 2 hours .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (pH 1–13), and oxidative stress (H₂O₂) .

- LC-MS/MS : Monitor degradation products like deacetylated imidazoles .

Advanced: How can catalytic applications of this compound in organic synthesis be optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.